N-(4-chloro-3-nitrophenyl)-N'-phenylthiourea is a 1,3-disubstituted thiourea derivative containing a 3-(trifluoromethyl)phenyl tail and a 1-phenyl substituent. [] It belongs to the class of thiourea compounds, known for their diverse biological activities and applications in coordination chemistry. This compound has been investigated for its potential antimicrobial, antibiofilm, and antitubercular properties. []
Although specific structural data for N-(4-chloro-3-nitrophenyl)-N'-phenylthiourea are not available in the provided abstracts, its molecular structure can be inferred from analogous compounds. For instance, the crystal structure of ethyl 4-chloro-2-[(2-nitrophenyl)hydrazono]-3-oxobutyrate reveals a keto-hydrazo tautomeric form stabilized by intramolecular hydrogen bonds. [] Similarly, N-(4-chloro-3-nitrophenyl)-N'-phenylthiourea likely exhibits intramolecular hydrogen bonding, contributing to its stability and influencing its interactions with biological targets.
CAS No.: 53623-59-9
CAS No.: 815-91-8
CAS No.: 1515-79-3
CAS No.: 20574-65-6